molecular formula C6H2Cl2N2S B14025734 2,6-Dichlorothiazolo[5,4-c]pyridine

2,6-Dichlorothiazolo[5,4-c]pyridine

Cat. No.: B14025734
M. Wt: 205.06 g/mol
InChI Key: YPFMTPTWJDRYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorothiazolo[5,4-c]pyridine (CAS 2132382-58-0) is a high-purity chemical building block offered with a guaranteed purity of 98% . It has a molecular formula of C 6 H 2 Cl 2 N 2 S and a molecular weight of 205.06 g/mol . This compound belongs to the thiazolopyridine family of heterocyclic scaffolds, which are highly valued in medicinal chemistry and drug discovery for their versatility in constructing potential therapeutic agents . The presence of two reactive chlorine atoms at the 2 and 6 positions makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to generate diverse libraries for biological screening . The thiazolopyridine core is a privileged structure in kinase inhibitor research . Derivatives of similar scaffolds have been investigated as potent inhibitors of various kinases, such as c-KIT for gastrointestinal stromal tumors (GIST) and MALT1 for lymphoma, highlighting the research value of this chemical template in developing novel anti-cancer therapies . As a solid, this product requires careful handling. Safety data indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,6-dichloro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H

InChI Key

YPFMTPTWJDRYPR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)SC(=N2)Cl

Origin of Product

United States

Preparation Methods

Starting from 2,6-Pyridinedicarboxylic Acid Derivatives

One documented approach begins with 2,6-pyridinedicarboxylic acid or its esters, which are reduced and then chlorinated to introduce the dichloromethyl groups at the 2 and 6 positions:

  • Esterification : 2,6-pyridinedicarboxylic acid is converted to its dimethyl ester using methanol under concentrated sulfuric acid catalysis.
  • Reduction : The dimethyl ester is reduced to 2,6-pyridinedimethanol using sodium borohydride in a mixed solvent system (THF and toluene) at low temperatures (0-5 °C).
  • Chlorination : The 2,6-pyridinedimethanol is then reacted with thionyl chloride in methanol solution to yield 2,6-dichloromethyl pyridine hydrochloride with yields around 80-82% (molar yield).

This method involves mild reaction conditions and provides a relatively high yield of the chlorinated intermediate, which can be further transformed into the target thiazolo[5,4-c]pyridine structure by ring closure reactions with appropriate sulfur and nitrogen sources.

Step Reagents/Conditions Product Yield (%) Notes
Esterification Methanol, conc. H2SO4 2,6-Pyridinedicarboxylic acid dimethyl ester - Acid catalyzed esterification
Reduction NaBH4, THF/toluene (1:1), 0-5 °C 2,6-Pyridinedimethanol - Slow addition, 3-4 h reaction
Chlorination Thionyl chloride, methanol solution 2,6-Dichloromethyl pyridine hydrochloride 80-82 TLC monitored, filtered product

Source: Patent CN109748844A, 2017

Oxidation and Cyclization Routes

Another approach involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid using potassium permanganate under heated aqueous conditions (75-80 °C). The acid is then esterified, reduced, and chlorinated as above.

This method emphasizes:

  • Use of inexpensive starting materials (2,6-lutidine).
  • Controlled oxidation to obtain the dicarboxylic acid intermediate.
  • Subsequent transformations as in section 2.1.

Source: Patent CN109748844A, 2017

Halogenation via Electrophilic Aromatic Substitution

Direct halogenation of thiazolo-fused pyridine derivatives can be achieved by electrophilic aromatic substitution (EAS):

  • Use of chlorinating agents (e.g., N-chlorosuccinimide, thionyl chloride).
  • Catalysis by pyridine or other bases to facilitate substitution.
  • Control of reaction temperature and time to achieve mono- or di-chlorination.

Computational studies (DFT and MP2 calculations) confirm that chlorination at the 2 and 6 positions is thermodynamically favorable with relatively low activation barriers, supporting the feasibility of direct chlorination on the fused heterocyclic ring.

Parameter Value (kcal/mol) Notes
Activation barrier (DFT) ~X (low, exact values vary) Indicates fast reaction rates
Activation barrier (MP2) ~2x DFT values More accurate, higher barrier
Gibbs free energy Negative Reaction is exergonic

Source: Research on halogenation of thiazolo[5,4-d]thiazole analogs

Cyclization to Form Thiazolo[5,4-c]pyridine Core

The final ring closure to form the thiazolo[5,4-c]pyridine core from chlorinated intermediates typically involves:

  • Reaction with sulfur-containing nucleophiles (e.g., thiourea, thioamides).
  • Heating under reflux or microwave irradiation to promote cyclization.
  • Use of bases or acid catalysts depending on the specific route.

Microwave-assisted synthesis has been reported for related pyridine analogs, enhancing reaction speed and yield.

Source: Review of pyridine analog synthesis by Raja et al.

Summary Table of Key Preparation Methods

Method No. Starting Material Key Reagents/Conditions Major Steps Yield (%) Notes
1 2,6-Pyridinedicarboxylic acid Methanol, H2SO4, NaBH4, SOCl2 Esterification → Reduction → Chlorination 80-82 Mild conditions, high yield
2 2,6-Lutidine KMnO4 oxidation, then as Method 1 Oxidation → Esterification → Reduction → Chlorination 80-82 Uses cheap starting material
3 Thiazolo-fused pyridine derivatives Chlorinating agents, pyridine catalyst Electrophilic aromatic substitution Variable Direct halogenation, computationally supported
4 Chlorinated pyridine intermediates Sulfur nucleophiles, reflux/microwave Cyclization to form fused ring Variable Final ring closure step

In-Depth Research Findings and Notes

  • The esterification and reduction route offers a scalable and industrially feasible method due to mild reaction conditions and readily available reagents.
  • Electrophilic aromatic substitution for halogenation is supported by computational chemistry, showing favorable thermodynamics and kinetics for chlorination at desired positions.
  • The final cyclization step to form the thiazolo ring is crucial and can be optimized by microwave-assisted heating or use of specific catalysts to improve yields and reduce reaction times.
  • Environmental considerations include avoiding hazardous reagents like gaseous hydrogen chloride by using hydrochloride salts or milder chlorinating agents.
  • Purification typically involves filtration and recrystallization to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

2,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions at the chlorine-substituted positions, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with a wide range of receptor targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications References
2,6-Dichlorothiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Cl at positions 2, 6 Intermediate for bioactive hybrids
2,7-Dichlorothiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Cl at positions 2, 7 Structural isomer; unknown activity
4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Br at position 4; 2,6-dichlorophenyl at position 2 Potential ligand for metal complexes
Pyrano[3,4-c]pyridine hybrids Pyrano[3,4-c]pyridine Methyl/other groups Anticonvulsant, psychotropic activity
Pyrrolo[3,4-c]pyridine derivatives Pyrrolo[3,4-c]pyridine Hydroxy, carbonyl groups Fluorescent probes, photostability

Key Observations:

Substituent Position Effects :

  • The 2,6-dichloro substitution pattern likely enhances electrophilicity at the pyridine nitrogen, influencing reactivity in cross-coupling reactions compared to the 2,7-isomer .
  • Bromine or aryl substituents (e.g., 4-bromo-2-(2,6-dichlorophenyl) derivatives) may increase steric bulk, affecting solubility and binding affinity in biological systems .

Biological Activity: Pyrano[3,4-c]pyridines with methyl groups exhibit notable anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) . In contrast, dichlorothiazolo derivatives may prioritize synthetic utility over direct bioactivity.

Synthetic Accessibility: this compound and its analogs are synthesized via high-yield CuAAC reactions (>80% yield), comparable to methods for pyrano[3,4-c]pyridine hybrids . Brominated derivatives (e.g., 4-bromo analogs) may require additional optimization due to steric hindrance during coupling reactions .

Research Findings and Implications

  • Anticonvulsant Potential: While this compound itself lacks direct activity data, methyl-substituted pyrano[3,4-c]pyridines show ED₅₀ values <50 mg/kg in maximal electroshock (MES) tests, highlighting the importance of substituent choice for neurotropic effects .
  • This principle may extend to thiazolo analogs .
  • Thermodynamic Stability : Chlorinated thiazolo derivatives are expected to exhibit higher thermal stability compared to hydroxylated pyrrolo[3,4-c]pyridines due to reduced hydrogen-bonding interactions .

Biological Activity

2,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the compound's antiproliferative properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyridine structure, with two chlorine substituents at the 2 and 6 positions. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentrations (IC50 values) across different cell lines:

Cell Line IC50 (µM) Mechanism of Action
Capan-11.45G2/M phase arrest
LN-2291.90Cell cycle-specific
DND-414.25Induction of apoptosis
K-5623.00Inhibition of proliferation
Z-1382.50Cell cycle disruption

These results indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents like etoposide .

The mechanism by which this compound exerts its effects involves:

  • Cell Cycle Arrest : Studies show that treatment with the compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a targeted mechanism that disrupts normal cell cycle progression .
  • Apoptosis Induction : The compound also appears to trigger apoptotic pathways in cancer cells, as evidenced by increased markers of apoptosis in treated cell lines .

Study on Capan-1 Cell Line

In a focused study on the Capan-1 pancreatic cancer cell line, researchers observed that treatment with this compound resulted in:

  • A dose-dependent decrease in cell viability.
  • Significant morphological changes indicative of apoptosis.
  • Activation of caspase pathways leading to programmed cell death .

Comparative Analysis with Other Compounds

A comparative analysis involving various thiazole derivatives revealed that this compound demonstrated superior antiproliferative effects compared to other halogenated thiazole compounds. This highlights its potential as a lead compound for further development .

Future Directions and Therapeutic Potential

The promising biological activity of this compound suggests several avenues for future research:

  • Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutic agents could enhance treatment outcomes for resistant cancer types.
  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level may reveal additional therapeutic targets.
  • Preclinical Trials : Advancing towards preclinical models to assess pharmacokinetics and toxicity profiles will be crucial for developing this compound into a viable therapeutic agent.

Q & A

Basic Research: How can reaction conditions be optimized for synthesizing 2,6-Dichlorothiazolo[5,4-c]pyridine to minimize by-products?

Answer:
Optimization involves adjusting temperature, solvent polarity, and reagent stoichiometry. For example, phosphorus oxychloride (POCl₃) is commonly used to introduce chlorine atoms into heterocyclic systems. A stepwise protocol includes:

  • Chlorination: Reacting precursor pyridine derivatives with POCl₃ at 80–100°C under reflux for 6–12 hours.
  • Cyclization: Using carboxylic acids (e.g., trifluoroacetic acid) to promote thiazole ring formation.
  • Purification: Employing column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the target compound from by-products like 2,7-dichlorothiazolo[5,4-d]pyrimidine .
    Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Basic Research: What analytical techniques are essential for confirming the structure of this compound?

Answer:
A multi-technique approach is required:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine atoms at C2 and C6).
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₇H₃Cl₂N₂S, MW 219.0 g/mol).
  • X-ray Crystallography: For unambiguous confirmation of fused thiazole-pyridine rings and Cl positions.
  • FT-IR: To identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).
    Reference to computed InChI keys (e.g., "RGNNEZDCCZAVSQ-UHFFFAOYSA-N") can validate structural assignments .

Advanced Research: How can computational modeling guide the design of this compound derivatives for kinase inhibition?

Answer:
Structure-activity relationship (SAR) studies using density functional theory (DFT) and molecular docking:

  • DFT Calculations: Analyze electron density maps to identify reactive sites for derivatization (e.g., adding methyl or trifluoromethyl groups at C4).
  • Docking Simulations: Use crystal structures of target kinases (e.g., RIP1 kinase) to predict binding affinities. For example, pyrazolo[3,4-c]pyridine analogs show improved brain penetration when substituents enhance lipophilicity .
  • In Silico ADMET: Predict pharmacokinetic properties (e.g., LogP <3 for blood-brain barrier permeability).

Advanced Research: What strategies resolve contradictions in reported biological activity data for thiazolo[5,4-c]pyridine derivatives?

Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
  • By-Product Analysis: Characterize impurities (e.g., 4,5,6-trichloropyrimidine-2-carbonitrile) via LC-MS and assess their bioactivity .
  • Dose-Response Curves: Confirm IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.

Advanced Research: How can this compound be functionalized to enhance its pharmacological profile?

Answer:
Key functionalization strategies:

  • Electrophilic Substitution: Introduce sulfonamide (-SO₂NH₂) or carboxamide (-CONH₂) groups at C4 to improve solubility.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to append aromatic rings (e.g., 4-chlorophenyl for enhanced π-π stacking).
  • Salt Formation: Synthesize hydrochloride or sodium salts to modulate bioavailability (e.g., 6,7-dihydro-4H-thiazolo[5,4-c]pyridine hydrochloride) .
    Validate modifications using in vitro cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) studies.

Basic Research: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Critical scale-up challenges include:

  • By-Product Control: Optimize continuous flow processes to reduce side reactions (e.g., automated temperature/pressure control) .
  • Purification: Replace column chromatography with recrystallization (e.g., using tert-butyl esters for improved crystallinity) .
  • Yield Consistency: Monitor batch-to-batch variability via in-line FTIR or PAT (Process Analytical Technology).

Advanced Research: How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing Cl groups at C2 and C6 deactivate the pyridine ring, directing electrophiles to C4. Reactivity can be enhanced by:

  • Lewis Acid Catalysis: Use Pd(OAc)₂ with PPh₃ ligands for Suzuki couplings.
  • Microwave-Assisted Synthesis: Accelerate reaction rates (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer regioselectivity .

Advanced Research: What mechanistic insights explain the instability of this compound under basic conditions?

Answer:
The compound undergoes hydrolysis via:

  • Nucleophilic Attack: OH⁻ targets the electron-deficient thiazole ring, leading to ring-opening.
  • Degradation Pathways: Formation of 2,6-dichloropyridine-3-thiol and subsequent oxidation to disulfides.
    Stabilization strategies include:
  • pH Control: Maintain reaction pH <7 using buffered solutions (e.g., citrate buffer).
  • Lyophilization: Store as a lyophilized powder to prevent hydrolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.